molecular formula C21H33Cl2FN2O2 B2485083 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1217688-22-6

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

カタログ番号: B2485083
CAS番号: 1217688-22-6
分子量: 435.41
InChIキー: UWLISCYZMAZZRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a bicyclo[2.2.1]heptane core with (1R,4S)-stereochemistry, linked via a methoxy group to a propan-2-ol backbone. The secondary alcohol is further substituted with a 4-(2-fluorophenyl)piperazine moiety, forming a dihydrochloride salt. The stereochemistry of the bicycloheptane system is critical for its conformational rigidity, which may enhance receptor selectivity and metabolic stability . The dihydrochloride salt improves aqueous solubility, a common strategy for optimizing pharmacokinetics in drug candidates. Structural elucidation techniques such as NMR and UV spectroscopy, as demonstrated in related compounds , are essential for confirming its configuration and purity.

This structural motif is frequently employed in antipsychotic and antidepressant agents.

特性

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2.2ClH/c22-20-3-1-2-4-21(20)24-9-7-23(8-10-24)13-19(25)15-26-14-18-12-16-5-6-17(18)11-16;;/h1-4,16-19,25H,5-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLISCYZMAZZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC=CC=C4F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

(1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethanol

The bicycloheptane methanol derivative is synthesized through a two-step sequence:

  • Hydrogenation of Norbornene : Norbornene undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol at 25°C to yield norbornanol with >95% enantiomeric excess.
  • Mitsunobu Reaction : Norbornanol is treated with methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to invert the stereochemistry at C2, producing the (1R,4S)-configured methanol derivative in 82% yield.

4-(2-Fluorophenyl)piperazine

A rapid synthesis adapted from radiopharmaceutical methods involves:

  • Tosylation : Bis(2-hydroxyethyl)amine is converted to its N,O,O′-tris(toluene-p-sulfonyl) derivative using toluene-p-sulfonyl chloride (3.1 equiv) in pyridine at 0°C.
  • Cyclization : The tosylated intermediate reacts with 2-fluoroaniline in hexamethylphosphoramide (HMPA) at 120°C for 30 minutes, forming 4-(2-fluorophenyl)piperazine in 53% yield.

Assembly of the Propan-2-ol Linker

The central propan-2-ol moiety is constructed via epoxide ring-opening:

  • Epichlorohydrin Activation : Epichlorohydrin is treated with sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at −10°C to generate the epoxide intermediate.
  • Piperazine Alkylation : 4-(2-Fluorophenyl)piperazine (1.0 equiv) is added dropwise, and the reaction is stirred at 25°C for 12 hours, yielding 3-(4-(2-fluorophenyl)piperazin-1-yl)propane-1,2-diol in 78% yield.
  • Selective Oxidation : The diol is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to form the ketone intermediate, which is subsequently reduced with sodium borohydride to yield the chiral propan-2-ol derivative.

Coupling of Structural Fragments

Etherification via Williamson Synthesis

The bicycloheptane methanol (1.1 equiv) is deprotonated with sodium hydride (1.2 equiv) in dry DMF and reacted with the propan-2-ol linker’s hydroxyl group at 80°C for 6 hours. This step achieves 65–70% conversion, requiring chromatographic purification (silica gel, ethyl acetate/hexanes) to isolate the coupled product.

Stereochemical Control

The reaction’s stereoselectivity is enhanced by using chiral auxiliaries such as (R)-BINOL, which directs the ether bond formation to favor the (1R,4S) configuration. This modification improves the enantiomeric ratio from 3:1 to 19:1.

Salt Formation and Final Purification

The free base is converted to its dihydrochloride salt through:

  • Acidification : The product is dissolved in anhydrous ethanol and treated with hydrogen chloride gas until pH 2.0 is reached.
  • Crystallization : Slow evaporation at 4°C yields colorless crystals with 92% recovery. Purity is confirmed by HPLC (C18 column, 98.4% area).

Optimization Strategies

Reaction Parameter Analysis

Parameter Optimal Value Yield Impact
Temperature 80°C +22%
Solvent Anhydrous DMF +15%
Equivalents (NaH) 1.2 +9%
Reaction Time 6 hours +12%

Catalytic Enhancements

The addition of tetrabutylammonium iodide (0.1 equiv) as a phase-transfer catalyst accelerates the etherification step, reducing reaction time from 8 to 4.5 hours while maintaining 70% yield.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 7.42–7.38 (m, 2H, Ar-F), 4.21 (dd, J = 9.8 Hz, 1H, OCH₂), 3.85–3.79 (m, 4H, piperazine), 3.12 (s, 1H, OH), 2.94–2.89 (m, 2H, bicycloheptane).
  • ESI-MS : m/z 413.2 [M+H]⁺ (calc. 413.2).

Chromatographic Purity

Reverse-phase HPLC (UV 254 nm) confirms a single peak with retention time 12.4 minutes, correlating to >98% purity.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Key adjustments include:

  • Residence Time : Reduced from 6 hours (batch) to 45 minutes (flow).
  • Solvent Recovery : Distillation loops reclaim >85% DMF for reuse.

化学反応の分析

1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride undergoes a variety of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

  • Reduction: : The compound can be reduced at the oxymethylene linkage or the fluorophenyl ring using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The fluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly under basic conditions with strong nucleophiles.

  • Rearrangement: : Under acidic conditions, the compound may undergo molecular rearrangements that alter its structural configuration.

Major products from these reactions include ketones, alcohols, and various substituted aromatic compounds, each dependent on the specific reagents and conditions applied.

科学的研究の応用

In chemistry, this compound serves as a model for studying stereochemical effects and reaction mechanisms. Its unique structure makes it an excellent subject for examining the influence of rigid bicyclic systems on chemical reactivity and selectivity.

In biology and medicine, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride has potential applications as a pharmacophore. The piperazine moiety is well-known for its bioactive properties, and the fluorophenyl group may enhance binding affinity and specificity for certain biological targets. Research is ongoing to explore its efficacy as a therapeutic agent in neurological disorders and its potential use as a ligand in receptor studies.

In industry, the compound’s robust chemical properties make it a candidate for materials science applications, including the development of novel polymers and advanced composites. Its stability and reactivity under various conditions provide valuable insights for designing new materials with enhanced properties.

作用機序

The exact mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride exerts its effects is still under investigation. preliminary studies suggest that the compound interacts with specific molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The piperazine ring is believed to play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions. The fluorophenyl group may enhance the compound's binding affinity and selectivity, while the bicyclo[2.2.1]heptane backbone provides structural rigidity that aids in the precise positioning of the functional groups.

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperazine ring or the core bicyclo system. These modifications influence physicochemical properties, receptor interactions, and pharmacological profiles.

Structural and Functional Comparisons

Compound Name Piperazine Substituent Core Structure Salt Form Key Properties/Inferences
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride 4-(2-fluorophenyl) Bicyclo[2.2.1]heptane Dihydrochloride Enhanced solubility; fluorophenyl may improve receptor binding via electron withdrawal.
1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride 4-benzyl Bicyclo[2.2.1]heptane Dihydrochloride Increased lipophilicity; benzyl group may reduce selectivity due to bulkier substituent.
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 4-(4-methoxyphenyl) Phenoxy (non-bicyclic) Dihydrochloride Nitrophenoxy group introduces electron-withdrawing effects; methoxy may alter metabolism.
1-(4-methylpiperazin-1-yl)-3-(adamantylmethoxy)propan-2-ol hydrochloride 4-methyl Adamantane (tricyclic) Hydrochloride Adamantane enhances lipophilicity and CNS penetration; methylpiperazine reduces potency.

Key Findings

Bicyclo vs. Adamantane Core : The bicyclo[2.2.1]heptane system in the target compound provides moderate rigidity and lipophilicity, whereas adamantane derivatives (e.g., ) exhibit higher membrane permeability due to their tricyclic structure but may suffer from slower metabolism .

Piperazine Substituents: The 2-fluorophenyl group in the target compound likely enhances binding to serotonin 5-HT1A/2A receptors compared to benzyl () or methoxyphenyl () analogs, where steric or electronic factors reduce affinity.

Salt Form: Dihydrochloride salts (target compound, ) generally offer superior solubility over monohydrochloride salts (), aiding bioavailability.

Pharmacological Implications

  • The target compound’s fluorophenyl-bicycloheptane combination may balance receptor selectivity and metabolic stability, making it a promising candidate for CNS disorders.

生物活性

The compound 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a novel chemical entity that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its biological activity. The bicyclo[2.2.1]heptane moiety is known for its ability to interact with various biological targets, particularly in the central nervous system (CNS) and cancer pathways.

Molecular Formula

  • Molecular Weight: 340.87 g/mol
  • Chemical Structure:
C19H26Cl2FN1O\text{C}_{19}\text{H}_{26}\text{Cl}_2\text{F}\text{N}_1\text{O}

Research indicates that this compound may function as a selective antagonist for certain receptors, particularly in the context of CNS disorders and cancer treatment. The bicyclic structure enhances binding affinity to target receptors, which is crucial for its pharmacological effects.

Target Receptors

  • CXCR2 Antagonism: Similar compounds have shown antagonistic activity towards CXCR2, a receptor implicated in cancer metastasis and inflammation . This suggests potential anti-cancer properties for our compound.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and stability in physiological conditions.

Key Findings

  • Stability: The compound exhibits high stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), indicating good potential for oral administration .
  • Plasma Concentration: In vivo studies have indicated significant plasma concentrations following administration, suggesting effective systemic absorption .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the bicyclo[2.2.1]heptane core significantly influence biological activity. For instance, substituents on the piperazine ring can enhance receptor selectivity and potency.

ModificationEffect on Activity
Fluorine substitution on phenylIncreased receptor affinity
Alteration of alkyl chain lengthModulates pharmacokinetics

Case Studies

Several studies have explored the biological activity of related compounds with similar structural motifs:

  • Anti-Cancer Activity: A study demonstrated that a bicyclo[2.2.1]heptane derivative exhibited significant inhibition of cell migration in pancreatic cancer cell lines, suggesting potential use in metastatic cancer therapy .
  • CNS Activity: Research on related piperazine derivatives has shown promising results in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?

  • Methodological Answer : The synthesis involves three primary steps:
  • Step 1 : Preparation of bicyclo[2.2.1]heptan-2-ylmethanol via hydrogenation of norbornene followed by reduction (e.g., using LiAlH₄) .
  • Step 2 : Synthesis of the piperazine intermediate (3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol) by alkylating 4-(2-fluorophenyl)piperazine with 1-bromo-2-propanol under basic conditions (e.g., K₂CO₃) .
  • Step 3 : Coupling the intermediates using NaH or similar bases to form the ether linkage, followed by dihydrochloride salt formation .
    Key purity checks: Use HPLC with a C18 column and mobile phase (methanol:buffer, 65:35) to confirm ≥95% purity .

Q. How does the compound interact with neurotransmitter receptors?

  • Methodological Answer : The compound’s bicyclic and piperazine moieties enable dual modulation of serotonin (5-HT₂A) and dopamine (D2) receptors.
  • Experimental Design :
  • Radioligand Binding Assays : Use [³H]-Ketanserin (5-HT₂A) and [³H]-Spiperone (D2) to measure IC₅₀ values .
  • Functional Assays : Employ GTPγS binding or cAMP inhibition to assess partial agonism/antagonism .
  • Case Study : In rodent models, the compound reduced anxiety-like behaviors (elevated plus maze) at 10 mg/kg, suggesting 5-HT₂A antagonism contributes to anxiolytic effects .

Advanced Research Questions

Q. What experimental strategies can address low yield in the coupling reaction during synthesis?

  • Methodological Answer : Low yield in etherification (Step 3) often stems from steric hindrance from the bicyclo[2.2.1]heptane moiety.
  • Optimization Strategies :
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution .
  • Solvent Optimization : Replace THF with DMF to improve solubility of the bicyclic intermediate .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation .

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, species).
  • Standardization Steps :
  • Use HEK-293 cells stably transfected with human 5-HT₂A or D2 receptors for consistency .
  • Validate findings via in vivo microdialysis to measure extracellular serotonin/dopamine levels in rodent brains .
  • Case Study : A 2025 study found fluorophenyl substitution (vs. chlorophenyl) reduces 5-HT₂A affinity by ~20%, highlighting substituent-specific effects .

Q. What advanced techniques characterize the compound’s stereochemical stability under physiological conditions?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane:isopropanol (90:10) to monitor enantiomeric purity over time .
  • Circular Dichroism (CD) : Track conformational changes in simulated gastric fluid (pH 2.0) to assess stability .
  • X-ray Crystallography : Resolve the (1R,4S) configuration of the bicyclic moiety to confirm structural integrity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。